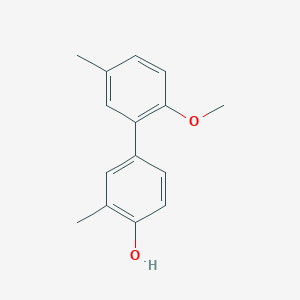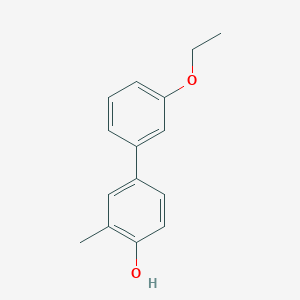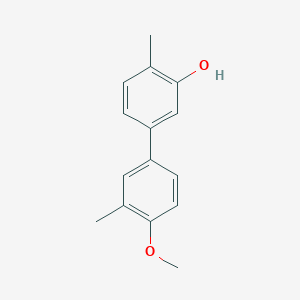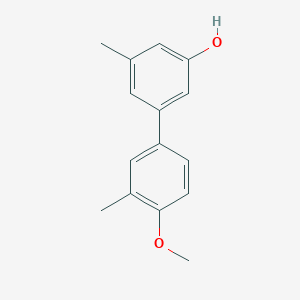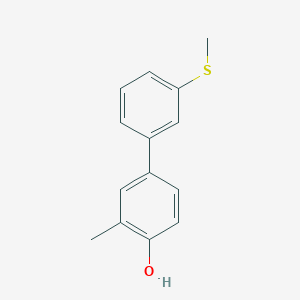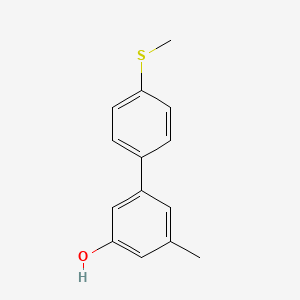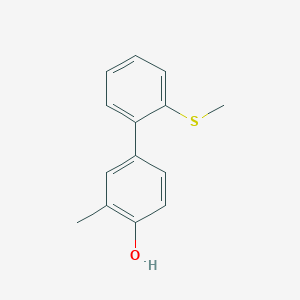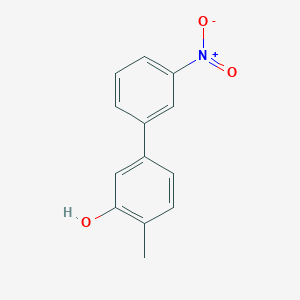
2-Methyl-5-(3-nitrophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(3-nitrophenyl)phenol, 95% (2M5NPP) is a chemical compound that has been widely studied due to its interesting properties. It is an aromatic compound with a molecular formula of C10H9NO3 and a molecular weight of 189.17 g/mol. It has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of the mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-Methyl-5-(3-nitrophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been utilized as a starting material in the synthesis of other compounds, such as 2-methyl-5-(2-nitrophenyl)phenol and 2-methyl-5-(4-nitrophenyl)phenol. It has also been used in the study of the mechanism of action of drugs and other compounds, as well as in the study of biochemical and physiological effects. Additionally, 2-Methyl-5-(3-nitrophenyl)phenol, 95% has been used in the study of the advantages and limitations of lab experiments.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(3-nitrophenyl)phenol, 95% is not well understood. However, it is believed that its aromatic properties and the presence of the nitro group contribute to its activity. The nitro group is believed to be responsible for its antioxidant activity, as it is able to scavenge free radicals and prevent oxidative damage. The presence of the aromatic ring is believed to be responsible for its ability to interact with other molecules, such as enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-5-(3-nitrophenyl)phenol, 95% are not well understood. However, it has been suggested that it may have antioxidant, anti-inflammatory, and antifungal properties. Additionally, it has been suggested that it may have an effect on the metabolism of drugs, as well as on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-(3-nitrophenyl)phenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a stable compound with a long shelf life, making it an ideal starting material for a variety of experiments. However, there are also some limitations to its use in lab experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, making it difficult to use in organic reactions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Methyl-5-(3-nitrophenyl)phenol, 95%. These include the study of its effects on drug metabolism and gene expression, as well as its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to understand its mechanism of action, as well as its potential use in the synthesis of other compounds. Finally, more research is needed to understand its advantages and limitations for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-Methyl-5-(3-nitrophenyl)phenol, 95% can be achieved through a two-step process. The first step involves the reaction of 3-nitrophenol with methyl iodide in the presence of a base such as sodium carbonate or sodium hydroxide. This reaction produces 2-Methyl-5-(3-nitrophenyl)phenol, 95% and methyl iodide as the main products. The second step involves the purification of the 2-Methyl-5-(3-nitrophenyl)phenol, 95% by recrystallization from a suitable solvent such as ethanol or ethyl acetate. This process yields a pure white crystalline solid with a melting point of 140-142°C.
Propiedades
IUPAC Name |
2-methyl-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMJBEUHHZMCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683830 |
Source


|
| Record name | 4-Methyl-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-03-5 |
Source


|
| Record name | 4-Methyl-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




